molecular formula C11H9N3O4 B1313687 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid CAS No. 69195-96-6

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Cat. No. B1313687
CAS RN: 69195-96-6
M. Wt: 247.21 g/mol
InChI Key: AOEZXACMKKLMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a chemical compound with the linear formula C11H9N3O4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be represented by the SMILES string O=N+C1=C (C (O)=O)N=CN1CC2=CC=CC=C2 . This indicates the presence of a nitro group (NO2) and a carboxylic acid group (COOH) on the imidazole ring, and a benzyl group attached to one of the nitrogen atoms in the imidazole ring .

Scientific Research Applications

Antibacterial Applications

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid has been studied for its antibacterial properties. The imidazole ring is a common feature in many compounds with antibacterial activity. This compound can be used to synthesize derivatives that target a variety of bacterial infections, potentially offering an alternative to traditional antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Activity

The nitro group in the 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid molecule provides a chemical functionality that is often associated with antifungal activity. Research into imidazole derivatives has shown potential in treating fungal infections, with the possibility of developing new antifungal agents that can be used in medical settings or as agricultural fungicides .

Anticancer Research

Imidazole-containing compounds have been explored for their anticancer properties. The structural motif of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid could be utilized in the design of chemotherapeutic agents. Its derivatives may interfere with the proliferation of cancer cells and could be a part of targeted cancer therapies .

Antiviral Agents

The imidazole core is also present in compounds with antiviral activities. 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid could serve as a precursor in the synthesis of antiviral drugs, potentially contributing to treatments for viral infections, including those caused by emerging and re-emerging viruses .

Anti-inflammatory Properties

Research has indicated that imidazole derivatives can exhibit anti-inflammatory effects. As such, 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid may be used to develop new anti-inflammatory medications that could help manage chronic inflammatory diseases .

Enzyme Inhibition

The imidazole ring is known to interact with various enzymes, acting as an inhibitor. This property can be harnessed in the development of enzyme inhibitors that can be used to treat diseases where enzyme regulation is a therapeutic strategy, such as in metabolic disorders .

Neuroprotective Effects

Compounds with an imidazole structure have been studied for their neuroprotective effects. Derivatives of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Drug Development and Synthesis

Lastly, 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be a valuable building block in drug development. Its molecular structure allows for the synthesis of a wide range of pharmaceutical compounds, making it a versatile tool in medicinal chemistry .

Future Directions

The future directions for research on 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and other imidazole derivatives could include further exploration of their synthesis processes, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, given the broad range of biological activities exhibited by imidazole derivatives, there is potential for the development of new drugs based on these compounds .

properties

IUPAC Name

1-benzyl-5-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZXACMKKLMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456686
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69195-96-6
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Reactant of Route 4
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Reactant of Route 5
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.